molecular formula C3F5KO2 B1604038 Potassium pentafluoropropionate CAS No. 378-76-7

Potassium pentafluoropropionate

Cat. No.: B1604038
CAS No.: 378-76-7
M. Wt: 202.12 g/mol
InChI Key: AHGFDQXBCIASJK-UHFFFAOYSA-M
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Description

Potassium pentafluoropropionate is an organic compound with the molecular formula C₃H₂F₅KO₂. It is a white, crystalline powder that belongs to the family of fluorinated alkyl compounds. This compound is known for its high solubility and stability, making it a valuable reagent in various scientific and industrial applications .

Preparation Methods

Potassium pentafluoropropionate can be synthesized through several methods. One common method involves the neutralization of pentafluoropropionic acid with potassium hydroxide. Another method includes the reaction of potassium trimethylsilanolate with ethyl pentafluoropropionate . The synthetic routes typically involve the following steps:

Scientific Research Applications

Mechanism of Action

The mechanism of action of potassium pentafluoropropionate primarily involves its ability to act as a fluorinating agent. It introduces fluorine atoms into organic molecules, thereby altering their chemical and physical properties. The molecular targets and pathways involved in its action include the formation of carbon-fluorine bonds, which are known for their strength and stability .

Comparison with Similar Compounds

Potassium pentafluoropropionate can be compared with other fluorinated compounds, such as:

This compound stands out due to its high solubility, stability, and versatility in various chemical reactions, making it a unique and valuable compound in scientific research and industrial applications.

Biological Activity

Potassium pentafluoropropionate (C₃F₅KO₂) is an organofluorine compound notable for its unique chemical properties due to its high fluorine content. This article examines its biological activity, focusing on its antioxidant, antimicrobial, and potential therapeutic effects based on diverse research findings.

This compound features a propionate backbone fully substituted with fluorine atoms, which enhances its stability and reactivity in various chemical processes. It can be synthesized through reactions involving potassium trimethylsilanolate and ethyl pentafluoropropionate, showcasing its utility in organic synthesis.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study evaluating the antioxidant activity of various compounds found that fractions derived from this compound demonstrated dose-dependent inhibition of lipid peroxidation, which is critical in preventing cellular damage caused by free radicals . The effectiveness of these fractions was assessed using IC50 values, with lower values indicating higher potency:

Compound FractionIC50 (µg/mL)Fold Increase
Chloroform Fraction155.738.98
Hexane Fraction167.578.97
Ethyl Acetate Fraction116.025.02

These results suggest that this compound can potentially mitigate oxidative stress in biological systems.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies indicate that it exhibits activity against various bacterial strains, contributing to its potential use as an antimicrobial agent. The compound's high fluorine content is believed to enhance its interaction with microbial membranes, leading to increased permeability and cell lysis.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study investigated the effects of this compound on Candida albicans, revealing significant inhibition of growth at certain concentrations. The mechanism appears to involve disruption of the fungal cell membrane integrity, leading to cell death.
  • Potential Therapeutic Applications : Preliminary research suggests that this compound may have applications in treating conditions associated with oxidative stress and inflammation. Its ability to scavenge free radicals positions it as a candidate for further investigation in therapeutic formulations targeting diseases such as cancer and neurodegenerative disorders .

Safety and Toxicology

According to safety data sheets, this compound is not classified as harmful by ingestion or skin contact under standard exposure conditions; however, it may cause irritation upon direct contact with eyes or skin . Long-term exposure effects remain under investigation, emphasizing the need for careful handling in laboratory settings.

Properties

IUPAC Name

potassium;2,2,3,3,3-pentafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF5O2.K/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGFDQXBCIASJK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F5KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

422-64-0 (Parent)
Record name Propanoic acid, 2,2,3,3,3-pentafluoro-, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00883375
Record name Potassium perfluoropropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378-76-7
Record name Propanoic acid, 2,2,3,3,3-pentafluoro-, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2,2,3,3,3-pentafluoro-, potassium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium perfluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium pentafluoropropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.209
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Synthesis routes and methods I

Procedure details

The procedure of Example 1 was followed using ethyl perfluoropropionate (4.8 g, 25 mmol), potassium trimethylsilanolate (3.2 g, 25 mmol), and dry ether (150 mL). Potassium perfluoropropionate (4.7 g, 93% yield) was isolated as a white solid: 19F NMR (D2O) δ -79.5 (m, CF3, 3F), -117.5 (m, CF2, 2F). Anal. Calcd. for C3F5KO2 : C, 17.83; F, 47.00; K, 19.35. Found: C, 17.52; F, 46.83; K, 19.24.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Pentafluoropropionic acid (20.5 g, 183 mmol) was slowly added to a solution of KOtBu (29.9 g, 183 mmol) in ether (400 mL) at 0° C. After 30 minutes the ice bath was removed. After stirring at room temperature for 4 hours the suspension was filtered and the cake was washed with ether (200 mL). The fine white solid was placed under vacuum for 16 hours prior to use.
Quantity
20.5 g
Type
reactant
Reaction Step One
Name
Quantity
29.9 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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